![molecular formula C23H32N6 B1681344 Toreforant CAS No. 952494-46-1](/img/structure/B1681344.png)
Toreforant
Overview
Description
Toreforant is an orally active histamine H4 receptor antagonist . It has been studied for various health conditions .
Molecular Structure Analysis
This compound has a molecular formula of C23H32N6 and a molecular weight of 392.5 g/mol . The IUPAC name is 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.5 g/mol . The exact physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Eosinophilic Asthma
Toreforant, as a histamine H4 receptor antagonist, was evaluated in a phase 2a study for its efficacy and safety in patients with eosinophilic, persistent asthma. The study involved 162 patients randomized to receive either placebo or this compound. The primary endpoint was the change in pre-bronchodilator percent-predicted forced expiratory volume. However, the study concluded that this compound did not provide a therapeutic benefit in this patient population (Kollmeier et al., 2018).
Rheumatoid Arthritis
This compound's molecular mechanism of action was investigated in patients with active rheumatoid arthritis (RA) in a phase 2 study. Patients with active RA despite methotrexate treatment were given this compound. The study aimed to assess the effects of this compound on different proteins and mRNA transcripts in synovial biopsy and serum samples. While no clear biomarker signals were identified, modest associations between biomarkers and clinical response were observed. However, the study's small sample size necessitates cautious interpretation of these findings (Boyle et al., 2019).
Plaque Psoriasis
A phase 2 multicenter, randomized, double-blind, placebo-controlled trial explored the efficacy and safety of this compound in treating moderate-to-severe plaque psoriasis. Patients were treated with varying doses of this compound or placebo for 12 weeks. The primary efficacy endpoints were the proportions of patients achieving significant improvement in the Psoriasis Area and Severity Index and the Investigator's Global Assessment. The study concluded that while this compound efficacy was greater than placebo, it did not meet predefined success criteria (Frankel et al., 2018).
Mechanism of Action
Target of Action
Toreforant is an orally active, selective antagonist of the histamine H4 receptor (H4R) . The H4R is a novel mediator of inflammatory diseases and has been implicated in immune-mediated diseases such as rheumatoid arthritis .
Mode of Action
As an antagonist, this compound binds to the H4R, preventing histamine from binding to these receptors and initiating a cellular response . This interaction results in the inhibition of the inflammatory response that would typically be triggered by histamine binding to the H4R .
Biochemical Pathways
The H4R is expressed on macrophage-like synoviocytes, which are cells that contribute to the inflammation seen in rheumatoid arthritis . By blocking the H4R, this compound can potentially reduce the inflammation caused by these cells . Biomarker profiling indicated potential modest effects of this compound on gene expression of histamine-1-receptor, tumor necrosis factor-alpha, and interleukin-8 in synovium .
Pharmacokinetics
This compound exhibits good pharmacokinetics upon oral dosing with a plasma half-life consistent with once a day dosing . This suggests that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
Potential trends between biomarkers and clinical response were observed with synovial monocyte chemoattractant protein-4 and phosphorylated extracellular-signal-regulated kinases and serum matrix metalloproteinase-3 . These findings suggest that this compound may have a modest effect on the expression of certain genes involved in inflammation .
properties
IUPAC Name |
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-[3-(1-methylpiperidin-4-yl)propyl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRFVPZAXGJLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336756 | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952494-46-1 | |
Record name | Toreforant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952494461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toreforant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Toreforant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOREFORANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LA7G393X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.